4-bromophenyl 3-nitrobenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-bromophenyl) 3-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrNO4/c14-10-4-6-12(7-5-10)19-13(16)9-2-1-3-11(8-9)15(17)18/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWZLYKLATPPFHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Bromophenyl 3 Nitrobenzoate
Esterification Protocols for Substituted Benzoates
The formation of the ester bond is the key step in synthesizing 4-bromophenyl 3-nitrobenzoate. A variety of protocols exist for this transformation, ranging from traditional acid catalysis to milder, reagent-mediated couplings.
Catalytic methods are often preferred in organic synthesis as they can increase reaction rates and efficiency without being consumed in the reaction.
Fischer-Speier Esterification: This is a classic and atom-efficient method involving the direct reaction of a carboxylic acid (3-nitrobenzoic acid) with an alcohol (4-bromophenol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. truman.edursc.orgrug.nl The reaction is an equilibrium process, and to achieve high yields, the water formed as a byproduct must be removed. truman.edu The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack from the phenol (B47542). brainly.com While effective, the harsh acidic conditions and high temperatures required may not be suitable for complex or acid-sensitive molecules. rug.nl
Steglich Esterification: For substrates that are sensitive to strong acids, the Steglich esterification offers a mild alternative. fiveable.me This method utilizes a coupling agent, typically a carbodiimide (B86325) like N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and a nucleophilic catalyst, most commonly 4-dimethylaminopyridine (B28879) (DMAP). jove.comresearchgate.net The reaction proceeds under neutral, ambient temperature conditions. rsc.org The mechanism involves the activation of the carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate, which is then attacked by the DMAP catalyst to form an even more reactive acylpyridinium species. fiveable.mersc.org This activated intermediate is readily attacked by the alcohol (4-bromophenol) to yield the ester. fiveable.me This technique is particularly valuable for coupling sterically hindered components. fiveable.mersc.org
Mitsunobu Reaction: The Mitsunobu reaction is another powerful method for forming esters under exceptionally mild and neutral conditions. nih.govnih.gov It is a redox-condensation reaction that couples a carboxylic acid with a primary or secondary alcohol using a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org The reaction mechanism is complex, involving the formation of a phosphonium (B103445) intermediate that activates the alcohol, making it a good leaving group for subsequent nucleophilic attack by the carboxylate. organic-chemistry.org A key characteristic of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol's chiral center, although this is not a factor when using an achiral phenol like 4-bromophenol (B116583). organic-chemistry.org The order of reagent addition can be crucial for success. wikipedia.org
Other Catalytic Systems: Research continues to yield new catalytic systems for esterification. These include heterogeneous solid acid catalysts, such as those based on zirconium and titanium oxides, which offer advantages in terms of reusability and simplified purification. mdpi.com Another novel approach employs N-bromosuccinimide (NBS) as an efficient, metal-free catalyst for the direct esterification of aryl carboxylic acids under mild, air- and moisture-tolerant conditions. nih.gov
Table 1: Comparison of Common Catalytic Esterification Protocols
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Fischer-Speier | Carboxylic acid, alcohol, strong acid catalyst (e.g., H₂SO₄) | Heat, requires water removal | High atom economy, inexpensive reagents truman.edu | Harsh conditions, not suitable for sensitive substrates rug.nl |
| Steglich | Carboxylic acid, alcohol, carbodiimide (e.g., EDC), DMAP | Room temperature, neutral pH | Mild conditions, good for hindered substrates fiveable.mersc.org | Poor atom economy, produces stoichiometric byproducts (urea) |
| Mitsunobu | Carboxylic acid, alcohol, PPh₃, azodicarboxylate (e.g., DEAD) | Low to room temperature, neutral | Very mild conditions, high functional group tolerance nih.govwikipedia.org | Poor atom economy, produces stoichiometric byproducts (phosphine oxide, hydrazine (B178648) derivative) organic-chemistry.org |
While catalytic methods are common, direct reaction of activated precursors can also be highly effective.
The most prevalent non-catalytic method involves the conversion of the carboxylic acid into a more reactive derivative, such as an acyl chloride . numberanalytics.com For this synthesis, 3-nitrobenzoic acid would first be converted to 3-nitrobenzoyl chloride using a reagent like thionyl chloride (SOCl₂) or phosphorus pentachloride. wikipedia.org The resulting highly electrophilic acyl chloride reacts readily with 4-bromophenol, typically in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrochloric acid (HCl) byproduct and drive the reaction to completion. numberanalytics.com This method is generally fast, high-yielding, and proceeds under mild conditions.
Additionally, some esterifications can be performed under thermal, non-catalytic conditions, often at very high temperatures (above 523 K) and pressures, though this is less common for fine chemical synthesis. researchgate.net In some cases for high-boiling-point alcohols, the reaction can be driven by heating at reflux and physically removing the water formed, for instance, through azeotropic distillation with a suitable solvent. google.com
The principles of green chemistry provide a framework for designing safer and more sustainable chemical processes. solubilityofthings.com These principles are highly relevant to the selection of an esterification strategy.
Prevention of Waste and Atom Economy : This principle favors reactions that maximize the incorporation of all starting materials into the final product. solubilityofthings.com In this regard, the Fischer-Speier esterification is highly atom-economical, producing only water as a byproduct. rug.nl In contrast, reagent-mediated methods like the Steglich and Mitsunobu reactions have poor atom economy, as they generate stoichiometric amounts of waste products (e.g., dicyclohexylurea and triphenylphosphine oxide, respectively) that must be separated and disposed of. jove.com
Use of Catalysis : Catalytic reagents are superior to stoichiometric ones because they are used in small amounts and can be recycled. solubilityofthings.com This favors methods like the Fischer esterification or those using recyclable solid-acid catalysts over the Steglich or Mitsunobu reactions. mdpi.comsolubilityofthings.com
Safer Solvents and Auxiliaries : Many traditional esterifications use hazardous solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). jove.comrsc.org Green chemistry encourages the use of safer alternatives like acetonitrile (B52724), or designing processes that are solvent-free. jove.comrsc.org
Energy Efficiency : Synthetic methods should ideally be conducted at ambient temperature and pressure to reduce energy consumption. solubilityofthings.com Mild-condition reactions like the Steglich or Mitsunobu esterifications excel in this area compared to the high temperatures often needed for Fischer esterification. rsc.org
Enzymatic Catalysis : The use of enzymes, such as lipases, as catalysts for esterification represents a significant green alternative. researchgate.net These biocatalysts operate under very mild conditions (lower temperatures, neutral pH), are highly selective, reduce byproducts, and are biodegradable. rsc.orgresearchgate.net
Table 2: Application of Green Chemistry Principles to Ester Synthesis
| Principle | Application in Esterification | Example |
|---|---|---|
| Atom Economy | Maximize incorporation of reactants into the product. | Fischer esterification has high atom economy. rug.nl |
| Catalysis | Use small amounts of catalysts instead of stoichiometric reagents. | Solid acid catalysts can be recovered and reused. mdpi.com |
| Safer Solvents | Avoid hazardous solvents like chlorinated hydrocarbons. | Using acetonitrile instead of DCM in Steglich esterification. jove.com |
| Energy Efficiency | Conduct reactions at ambient temperature and pressure. | Mitsunobu and Steglich reactions often run at room temperature or below. fiveable.mewikipedia.org |
| Renewable Feedstocks | Use starting materials from renewable sources. | Lipase-catalyzed reactions are considered a green technology. researchgate.net |
Precursor Synthesis and Functional Group Transformations
The successful synthesis of this compound relies on the availability of its two key precursors: 4-bromophenol and a derivative of 3-nitrobenzoic acid.
4-Bromophenol is a commercially available compound. For the purpose of this synthesis, the key "derivatization" is the esterification of its phenolic hydroxyl group. The hydroxyl group is a nucleophile that attacks the electrophilic carbonyl carbon of the activated benzoic acid. While various other derivatizations of phenols are known for analytical purposes, such as forming ethers for gas chromatography, they are not pertinent to the primary synthetic route of the target ester. epa.gov The compound-specific isotope analysis (CSIA) of 4-bromophenol has been studied, highlighting the reactivity of the hydroxyl hydrogen, which readily exchanges with hydrogen in the surrounding medium. nih.govsci-hub.se
3-Nitrobenzoic acid is the second essential precursor. It is typically synthesized via the electrophilic aromatic substitution of benzoic acid. wikipedia.org
Nitration of Benzoic Acid : The most direct route to 3-nitrobenzoic acid is the nitration of benzoic acid using a mixture of concentrated nitric acid and concentrated sulfuric acid. The carboxylic acid group is an electron-withdrawing group and a meta-director, which guides the incoming nitro group primarily to the meta (3-) position of the aromatic ring. wikipedia.org This regiochemistry results in 3-nitrobenzoic acid being the major product, though small amounts of the 2-nitro and 4-nitro isomers are also formed as byproducts. wikipedia.org
Oxidation of Precursors : Alternative, less common routes to 3-nitrobenzoic acid include the oxidation of 3-nitrobenzaldehyde (B41214) or 3-nitroacetophenone. wikipedia.org
Formation of Derivatives : For certain esterification protocols, particularly the reaction with an acyl chloride, 3-nitrobenzoic acid must be converted into a more reactive derivative. wikipedia.org Reacting 3-nitrobenzoic acid with thionyl chloride (SOCl₂) is a standard laboratory procedure to produce 3-nitrobenzoyl chloride, a highly reactive acylating agent perfect for ester synthesis with phenols. wikipedia.orgresearchgate.net
Optimization of Reaction Parameters and Yield Enhancement
The successful synthesis of this compound hinges on the careful control of reaction conditions. Key parameters such as the choice of solvent, temperature, pressure, reaction duration, and the stoichiometry of the reactants play a pivotal role in maximizing the product yield and minimizing the formation of byproducts.
Solvent Effects in Esterification
The selection of an appropriate solvent is crucial in the esterification process as it can significantly influence reaction rates and equilibrium positions. The polarity of the solvent is a key consideration. For instance, in related esterification reactions, polar aprotic solvents are often employed. Research into Suzuki-type coupling reactions, a potential method for forming precursors, has shown that solvent polarity can dictate chemoselectivity, with polar solvents favoring certain reaction pathways. researchgate.net In studies on Steglich-type esterification, a range of solvents including isopropyl acetate (B1210297) (iPrOAc) and dimethyl carbonate (DMC) have been evaluated, with the choice impacting reaction efficiency and ease of handling, especially concerning the solubility of starting materials and catalysts. rsc.org
For the synthesis of related esters, solvents such as dichloromethane (DCM), dichloroethane, ethyl acetate, toluene, dioxane, tetrahydrofuran, and acetonitrile have been tested. acs.org In many cases, DCM is found to be superior, while other solvents result in lower yields. acs.org The effect of solvent polarity has also been noted in palladium-catalyzed reactions where polar solvents can accelerate the reaction rate by stabilizing polar transition states. researchgate.net
Table 1: Effect of Different Solvents on Esterification Yields (Illustrative)
| Solvent | Polarity | Typical Observations | Reference |
| Dichloromethane (DCM) | Polar Aprotic | Often provides good yields in acylation and esterification reactions. | acs.org |
| Toluene | Nonpolar | Can be effective, but may result in lower yields compared to more polar options. | acs.org |
| Acetonitrile (CH3CN) | Polar Aprotic | Used in various coupling and esterification reactions; its effectiveness can be system-dependent. | acs.orgrsc.org |
| Dimethylformamide (DMF) | Polar Aprotic | A common solvent for nucleophilic substitution reactions, but can be difficult to remove. | ethz.ch |
| Isopropyl acetate (iPrOAc) | Moderately Polar | Performance can be concentration-dependent, with potential for stirring difficulties at higher concentrations. rsc.org | |
| Dimethyl carbonate (DMC) | Polar Aprotic | Shown to give excellent yields at optimized concentrations in some esterification reactions. rsc.org |
This table is illustrative and based on general findings in esterification and related reactions.
Temperature and Pressure Optimization
Temperature is a critical parameter that directly affects the rate of esterification. For the synthesis of similar nitrobenzoate esters, studies have shown that temperature variations have a significant impact on the conversion of the acid to the ester. nih.gov For example, in N-bromosuccinimide (NBS) catalyzed esterifications, the optimal temperature was found to be 70 °C, with temperatures ranging from 30 °C to 100 °C being investigated. nih.gov In other procedures, reactions are conducted at ambient temperatures (e.g., 20-25 °C) followed by heating to around 40 °C for an extended period to ensure completion. google.comgoogle.com Some esterification reactions require reflux conditions to proceed at an acceptable rate, with ideal temperatures noted between 75-80 °C. ijsrp.org
While pressure is a key parameter in many chemical reactions, especially those involving gases, its optimization is less commonly detailed for standard laboratory-scale esterifications like that of this compound, which are typically performed at atmospheric pressure.
Table 2: Temperature Effects on Esterification (Illustrative Examples)
| Reaction Type | Temperature Range (°C) | Optimal Temperature (°C) | Observations | Reference |
| NBS-catalyzed esterification | 30 - 100 | 70 | Significant impact on acid-to-ester conversion. | nih.gov |
| Two-phase bromination/synthesis | 20 - 40 | 20-25 initially, then 40 | Staged temperature profile for reaction progression. | google.comgoogle.com |
| ZnCl2-catalyzed esterification | Room Temp - Reflux | 75 - 80 | No product at room temp, reaction proceeds at reflux. | ijsrp.org |
This table is illustrative and based on findings from related esterification syntheses.
Reaction Time and Stoichiometric Control
The duration of the reaction and the molar ratios of the reactants are fundamental to maximizing yield and purity. Esterification reactions are often equilibrium-limited, and thus reaction times can be lengthy, sometimes requiring overnight stirring or heating for 17-20 hours to reach completion. rsc.orgethz.chnih.gov Monitoring the reaction's progress using techniques like Thin-Layer Chromatography (TLC) is essential to determine the optimal time to terminate the reaction, preventing the formation of degradation products. rsc.org
Stoichiometric control is equally important. In many esterification protocols, a slight excess of one reactant, often the more volatile or less expensive one, is used to drive the reaction towards the product side. For instance, in the synthesis of related esters, varying the amount of the carboxylic acid (from 1 to 2 mmol) has been shown to affect the yield. acs.org Similarly, optimizing the concentration of the reactants is crucial. Studies on Steglich-type esterifications have shown that varying the concentration from 0.05 M to 1.0 M can have a dramatic effect on the yield, with a concentration of 0.5 M being identified as the most effective in one case. rsc.org Problems such as difficulty in stirring due to precipitation can occur at higher concentrations, negatively impacting the yield. rsc.org
Purification and Isolation Techniques for High-Purity Compounds
Following the synthesis, the crude this compound must be purified to remove unreacted starting materials, catalysts, and byproducts. High purity is often achieved through a combination of chromatographic methods and crystallization techniques.
Chromatographic Separation Methodologies
Column chromatography is a widely used and effective method for purifying ester compounds. This technique separates molecules based on their differential adsorption to a stationary phase while a mobile phase flows through it.
For compounds structurally similar to this compound, silica (B1680970) gel is the most common stationary phase. rsc.org The mobile phase, or eluent, is typically a mixture of a nonpolar solvent like hexane (B92381) or cyclohexane (B81311) and a more polar solvent such as ethyl acetate (EtOAc). rsc.orgrsc.org The polarity of the eluent is carefully chosen to achieve optimal separation. Common solvent systems reported for the purification of related aromatic esters include ethyl acetate/hexane mixtures, with ratios varying from 1:9 to 1:20 (v/v). rsc.orgnih.gov The progress of the separation is monitored by TLC, allowing for the collection of fractions containing the pure product. rsc.org After collection, the solvent is removed in vacuo to yield the purified ester. rsc.org
Recrystallization and Other Crystallization Techniques
Recrystallization is a powerful technique for purifying solid compounds to a high degree. mt.com The principle relies on the differential solubility of the desired compound and impurities in a chosen solvent at different temperatures. ualberta.ca The crude solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble, and upon slow cooling, the pure compound crystallizes out, leaving impurities behind in the solution. mt.comualberta.ca
The selection of an appropriate solvent is the first and most critical step. mt.com An ideal single solvent will dissolve the compound well when hot but poorly at room temperature. ualberta.ca For related compounds, recrystallization from solvents like methanol (B129727) (MeOH) or aqueous ethanol (B145695) has been reported to be effective. d-nb.inforsc.org
Alternatively, a two-solvent method can be used. This involves dissolving the crude product in a "good" solvent (in which it is soluble at all temperatures) and then adding a "bad" miscible solvent (in which it is insoluble) dropwise until the solution becomes cloudy, indicating the point of saturation. ualberta.ca Cooling this saturated solution then induces crystallization. ualberta.ca The purified crystals are subsequently collected by vacuum filtration, washed with a small amount of cold solvent to remove any residual impurities, and dried. ualberta.ca
Chemical Reactivity and Mechanistic Investigations of 4 Bromophenyl 3 Nitrobenzoate
Hydrolysis Mechanisms and Kinetics
Under acidic conditions, the hydrolysis of esters like 4-bromophenyl 3-nitrobenzoate is accelerated. The mechanism involves an initial protonation of the carbonyl oxygen by an acid catalyst (H₃O⁺). This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. youtube.com The subsequent nucleophilic addition leads to a tetrahedral intermediate. Following a proton transfer, the 4-bromophenol (B116583) moiety is eliminated as a neutral leaving group, and deprotonation of the resulting carbonyl yields 3-nitrobenzoic acid and regenerates the acid catalyst. semanticscholar.org All steps in this mechanism are generally reversible.
The reaction rate is influenced by the stability of the protonated intermediate and the concentration of the acid. The electron-withdrawing nitro group on the benzoate (B1203000) ring increases the carbonyl carbon's electrophilicity, while the bromine on the phenoxy leaving group also influences the electronic environment.
Base-catalyzed hydrolysis, often termed saponification, is an irreversible process that typically follows the bimolecular acyl substitution (BAc2) mechanism. The reaction is initiated by the attack of a strong nucleophile, the hydroxide (B78521) ion (OH⁻), on the carbonyl carbon. semanticscholar.org This is generally the rate-determining step and results in the formation of a tetrahedral intermediate. researchgate.net This intermediate then rapidly collapses, expelling the 4-bromophenoxide anion as the leaving group. The products are 3-nitrobenzoic acid and 4-bromophenol. However, in the basic medium, the carboxylic acid is deprotonated to form the 3-nitrobenzoate salt, which drives the reaction to completion.
Kinetic studies on analogous substituted phenyl benzoates show that the reaction rates are well-described by the Hammett equation, which correlates reaction rates with substituent constants (σ). researchgate.netresearchgate.net The nitro group (a meta-substituent in this case) has a positive σ value, indicating it is electron-withdrawing and thus increases the rate of reaction by stabilizing the transition state leading to the tetrahedral intermediate. researchgate.net Similarly, the electron-withdrawing nature of the bromine substituent on the phenyl ring makes the 4-bromophenoxide a more stable leaving group compared to an unsubstituted phenoxide, which also contributes to an enhanced reaction rate. libretexts.org
Table 1: Hammett Substituent Constants (σ) for Relevant Groups This table illustrates the electronic effect of substituents. A positive value indicates an electron-withdrawing group, which generally accelerates base-catalyzed hydrolysis by increasing the electrophilicity of the carbonyl carbon.
| Substituent | Position | σ Value |
| -NO₂ | meta | +0.71 |
| -Br | para | +0.23 |
| -H | - | 0.00 |
| -CH₃ | para | -0.17 |
| -OCH₃ | para | -0.27 |
Data sourced from established physical organic chemistry principles.
Enzymes, particularly hydrolases such as lipases and proteases, can catalyze the hydrolysis of esters with high efficiency and specificity. semanticscholar.org Many of these enzymes utilize a catalytic triad (B1167595) (e.g., Ser-His-Asp) in their active site to perform catalysis. semanticscholar.org The mechanism involves the serine residue's hydroxyl group acting as a nucleophile, attacking the ester's carbonyl carbon to form a tetrahedral intermediate. This intermediate collapses to release the alcohol component (4-bromophenol) and forms an acyl-enzyme intermediate. Subsequently, a water molecule, activated by the histidine residue, hydrolyzes the acyl-enzyme intermediate, releasing the carboxylic acid (3-nitrobenzoic acid) and regenerating the free enzyme. semanticscholar.org
For substrates like this compound, the rate of enzymatic hydrolysis is governed by the electronic properties of the substituents. Studies on similar esters show that the rate-determining step can shift depending on the electronic nature of the acyl group. semanticscholar.org For esters with strongly electron-withdrawing groups, such as the 3-nitrobenzoyl group, the initial nucleophilic attack by the enzyme is rapid, and the subsequent collapse of the tetrahedral intermediate or hydrolysis of the acyl-enzyme intermediate may become rate-limiting. semanticscholar.org
The rate of hydrolysis of this compound is significantly dictated by its substituents, a concept quantitatively described by linear free-energy relationships like the Hammett equation (log(k/k₀) = ρσ). researchgate.net
Effect of the 3-Nitro Group: The nitro group on the benzoyl moiety is strongly electron-withdrawing. This effect increases the partial positive charge on the carbonyl carbon, making it a more potent electrophile for nucleophilic attack. In both acid- and base-catalyzed hydrolysis, this leads to a substantial increase in the reaction rate compared to an unsubstituted phenyl benzoate. researchgate.net
The combined electronic effects of these two substituents make this compound a relatively reactive ester towards hydrolysis.
Table 2: Predicted Relative Hydrolysis Rates of Substituted Phenyl Benzoates This table provides a qualitative comparison based on the electronic effects of different substituents on the acyl and leaving groups. Rate constants are relative to Phenyl Benzoate (k_rel = 1).
| Compound | Acyl Substituent | Leaving Group Substituent | Expected Relative Rate (k_rel) |
| Phenyl Benzoate | -H | -H | 1 |
| 4-Bromophenyl Benzoate | -H | 4-Br | > 1 |
| Phenyl 3-Nitrobenzoate | 3-NO₂ | -H | >> 1 |
| This compound | 3-NO₂ | 4-Br | >>> 1 |
Nucleophilic Acyl Substitution Reactions
Hydrolysis is a specific example of the broader class of nucleophilic acyl substitution reactions. In these reactions, a nucleophile replaces the leaving group (4-bromophenoxy group) attached to the acyl carbon. masterorganicchemistry.com The reactivity order for carboxylic acid derivatives is largely determined by the ability of the leaving group to depart; better leaving groups lead to more reactive compounds. libretexts.org The 4-bromophenoxide is a relatively good leaving group, making this compound susceptible to substitution by a variety of nucleophiles.
Transesterification is a nucleophilic acyl substitution reaction in which one alkoxy or aryloxy group of an ester is exchanged for another. This reaction is typically catalyzed by either an acid or a base. For this compound, reaction with an alcohol (R'OH) results in the formation of a new ester (3-nitrobenzoyl R') and the release of 4-bromophenol.
Base-Catalyzed Transesterification: A base deprotonates the incoming alcohol to form a more potent alkoxide nucleophile (R'O⁻). The alkoxide attacks the carbonyl carbon of this compound, forming a tetrahedral intermediate. This intermediate then collapses, ejecting the more stable 4-bromophenoxide leaving group.
Acid-Catalyzed Transesterification: An acid catalyst protonates the carbonyl oxygen, activating the ester toward attack by a neutral alcohol molecule. The mechanism is analogous to that of acid-catalyzed hydrolysis.
The equilibrium of the reaction can be shifted toward the products by using the incoming alcohol as a solvent or by removing one of the products (e.g., 4-bromophenol) as it is formed.
Table 3: Potential Products of Transesterification of this compound
| Reactant Alcohol | IUPAC Name | Formula | Product Ester |
| Methanol (B129727) | Methanol | CH₃OH | Methyl 3-nitrobenzoate |
| Ethanol (B145695) | Ethanol | C₂H₅OH | Ethyl 3-nitrobenzoate |
| Isopropanol | Propan-2-ol | (CH₃)₂CHOH | Isopropyl 3-nitrobenzoate |
Aminolysis Reactions and Amide Formation
The aminolysis of this compound involves the nucleophilic attack of an amine on the electrophilic carbonyl carbon of the ester. This reaction proceeds through a tetrahedral intermediate, ultimately leading to the formation of an N-substituted 3-nitrobenzamide (B147352) and 4-bromophenol as a leaving group. The reaction mechanism is analogous to that of other ester aminolysis reactions.
The general mechanism can be outlined as follows:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon of the ester, leading to the formation of a zwitterionic tetrahedral intermediate.
Proton Transfer: A proton is transferred from the positively charged nitrogen to the negatively charged oxygen. This step can be facilitated by a second molecule of the amine acting as a base.
Leaving Group Departure: The tetrahedral intermediate collapses, and the 4-bromophenoxide ion departs as the leaving group. The stability of the 4-bromophenoxide ion as a leaving group is a contributing factor to the feasibility of the reaction.
Protonation of the Leaving Group: The 4-bromophenoxide ion is subsequently protonated to yield 4-bromophenol.
The rate of this reaction is influenced by several factors, including the nucleophilicity of the amine, the solvent, and the presence of catalysts. Stronger nucleophiles will react more readily. The reaction can be catalyzed by acids or bases.
A representative reaction is the aminolysis with a generic primary amine (R-NH₂):
Table 1: Products of Aminolysis of this compound with a Primary Amine
| Reactant | Product 1 | Product 2 |
| This compound | N-alkyl-3-nitrobenzamide | 4-Bromophenol |
| Amine (R-NH₂) |
Reactions with Organometallic Reagents
Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are potent nucleophiles that readily react with esters like this compound. These reactions typically lead to the formation of tertiary alcohols after acidic workup.
The reaction with Grignard reagents proceeds via a double addition mechanism:
First Addition: The Grignard reagent attacks the carbonyl carbon, displacing the 4-bromophenoxide leaving group to form a ketone intermediate (3-nitro-substituted benzophenone (B1666685) derivative).
Second Addition: A second equivalent of the Grignard reagent rapidly attacks the newly formed ketone, resulting in a magnesium alkoxide intermediate.
Protonation: Subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol product.
Due to the high reactivity of organometallic reagents, it is generally not possible to isolate the intermediate ketone.
A similar reactivity is observed with organolithium reagents, which are even more reactive than Grignard reagents.
Table 2: Outcome of Reaction with Grignard Reagent
| Reactant | Intermediate (Not Isolated) | Final Product (after workup) |
| This compound | 3-Nitro-substituted benzophenone | Tertiary Alcohol |
| Grignard Reagent (2 equivalents) |
Electrophilic Aromatic Substitution on the Phenyl Moieties
The two phenyl rings of this compound exhibit different reactivities towards electrophilic aromatic substitution (EAS) due to the differing nature of their substituents.
The 3-Nitrobenzoate Ring: The ester group (-COOAr) and the nitro group (-NO₂) are both deactivating and meta-directing. Therefore, this ring is strongly deactivated towards electrophilic attack.
Electrophilic substitution will preferentially occur on the 4-bromophenyl ring at the positions ortho to the bromo group (positions 2 and 6), as the para position is blocked.
Bromination Reactions
The bromination of this compound, in the presence of a Lewis acid catalyst such as FeBr₃, would be expected to introduce a second bromine atom onto the 4-bromophenyl ring. The directing effect of the existing bromo group would favor substitution at the ortho positions.
Nitration Reactions
Nitration, carried out with a mixture of concentrated nitric acid and sulfuric acid, will also preferentially occur on the 4-bromophenyl ring. The nitronium ion (NO₂⁺) electrophile will be directed to the positions ortho to the bromine atom. The nitration of the 3-nitrobenzoate ring is highly unlikely due to the strong deactivating effects of the existing substituents.
Alkylation and Acylation Processes
Friedel-Crafts alkylation and acylation reactions are generally unsuccessful on strongly deactivated aromatic rings. libretexts.orgyoutube.com Given that both phenyl rings in this compound are deactivated, these reactions are not expected to proceed under standard Friedel-Crafts conditions. The Lewis acid catalyst would likely coordinate with the oxygen atoms of the ester and nitro groups, further deactivating the rings.
Redox Chemistry Involving the Nitro and Bromo Groups
The redox chemistry of this compound primarily involves the reduction of the nitro group. The bromo group is generally stable under these reducing conditions.
The nitro group on the 3-nitrobenzoate moiety can be selectively reduced to an amino group using various reagents. Common methods include:
Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). To avoid the potential for hydrodehalogenation (loss of the bromine atom), Raney nickel is often a preferred catalyst. commonorganicchemistry.com
Metal/Acid Reduction: The use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl or acetic acid) is a classic method for nitro group reduction. commonorganicchemistry.com
Tin(II) Chloride: SnCl₂ is a mild and selective reducing agent for nitro groups. commonorganicchemistry.com
These reductions would yield 4-bromophenyl 3-aminobenzoate. The bromo group is typically unreactive under these conditions.
Table 3: Common Reagents for the Reduction of the Nitro Group
| Reagent System | Product |
| H₂ / Raney Nickel | 4-bromophenyl 3-aminobenzoate |
| Fe / HCl | 4-bromophenyl 3-aminobenzoate |
| SnCl₂ / HCl | 4-bromophenyl 3-aminobenzoate |
Reduction of the Nitro Group to Amine
The conversion of the nitro group in this compound to a primary amine is a fundamental transformation that opens avenues for further functionalization, such as amide bond formation. This reduction can be achieved through various established methods, with the choice of reagent often depending on the desired selectivity and tolerance of other functional groups within the molecule.
Commonly employed methods for the reduction of aromatic nitro compounds are applicable here. These include catalytic hydrogenation, typically using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. Another widely used approach involves the use of metals in acidic media, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl).
A representative laboratory-scale reduction might involve dissolving this compound in a suitable solvent like ethanol or ethyl acetate (B1210297), followed by the addition of a catalyst and subsequent exposure to hydrogen gas. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the catalyst is typically removed by filtration, and the product, 4-bromophenyl 3-aminobenzoate, is isolated after solvent evaporation and purification.
| Reagent/Catalyst | Solvent | Conditions | Product |
| H₂, Pd/C | Ethanol | Room Temperature, 1 atm H₂ | 4-bromophenyl 3-aminobenzoate |
| Sn, HCl | Ethanol | Reflux | 4-bromophenyl 3-aminobenzoate |
| Fe, HCl | Water/Ethanol | Reflux | 4-bromophenyl 3-aminobenzoate |
Palladium-Catalyzed Cross-Coupling Reactions at the Bromo Position
The carbon-bromine bond in this compound serves as a key handle for the formation of new carbon-carbon and carbon-nitrogen bonds through palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the construction of complex molecular architectures.
The general mechanism for these transformations involves a catalytic cycle that typically begins with the oxidative addition of the aryl bromide to a palladium(0) complex. This is followed by a transmetalation step (in Suzuki-Miyaura, and Sonogashira couplings) or migratory insertion (in Heck coupling), and concludes with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. researchgate.net
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide. In the case of this compound, the bromo substituent can be coupled with various aryl or vinyl boronic acids or their esters. This reaction is valued for its mild conditions and tolerance of a wide range of functional groups. nih.govnih.gov
A typical Suzuki-Miyaura reaction involves the use of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate [Pd(OAc)₂] with a phosphine (B1218219) ligand, and a base, such as potassium carbonate or cesium carbonate, in a suitable solvent system, often a mixture of an organic solvent and water. nih.govresearchgate.net While specific studies on this compound are not abundant, a study on the similar compound 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) demonstrated successful Suzuki coupling with various arylboronic acids using Pd(PPh₃)₄ as the catalyst and K₃PO₄ as the base in a 1,4-dioxane/water solvent system. mdpi.comorganic-chemistry.org Good yields were obtained, particularly with electron-rich boronic acids. organic-chemistry.org
| Coupling Partner | Catalyst | Base | Solvent | Product Example |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 4-Biphenylyl 3-nitrobenzoate |
| Vinylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | 1,4-Dioxane/Water | 4-Vinylphenyl 3-nitrobenzoate |
Heck Coupling
The Heck reaction facilitates the formation of a new carbon-carbon bond by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. semanticscholar.orgnih.govwikipedia.org This reaction is particularly useful for the synthesis of substituted alkenes. The reaction typically employs a palladium(II) precursor, such as Pd(OAc)₂, a phosphine ligand, and an organic or inorganic base like triethylamine (B128534) or potassium carbonate. semanticscholar.orgmdpi.com
The mechanism involves the oxidative addition of the C-Br bond to a Pd(0) species, followed by the coordination and migratory insertion of the alkene into the palladium-aryl bond. A subsequent β-hydride elimination releases the final product, and the palladium catalyst is regenerated. nih.govwikipedia.org The stereochemical outcome of the Heck reaction is often trans-selective.
| Alkene | Catalyst | Base | Solvent | Product Example |
| Styrene | Pd(OAc)₂ | Et₃N | DMF | 4-(2-Phenylethenyl)phenyl 3-nitrobenzoate |
| Methyl acrylate | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile (B52724) | Methyl (E)-3-(4-(3-nitrobenzoyloxy)phenyl)acrylate |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org The reaction is highly valuable for the synthesis of arylalkynes.
The catalytic cycle involves the formation of a copper acetylide, which then undergoes transmetalation to a palladium(II) complex. Subsequent reductive elimination yields the coupled product. libretexts.org Copper-free Sonogashira protocols have also been developed.
| Alkyne | Catalyst | Co-catalyst | Base | Solvent | Product Example |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 4-(Phenylethynyl)phenyl 3-nitrobenzoate |
| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylamine | Toluene | 4-((Trimethylsilyl)ethynyl)phenyl 3-nitrobenzoate |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling the aryl bromide with a primary or secondary amine. innospk.comrug.nl This reaction has broad applicability in the synthesis of pharmaceuticals and other fine chemicals. The catalytic system typically consists of a palladium precursor and a sterically bulky phosphine ligand, along with a strong base such as sodium tert-butoxide. researchgate.netnih.gov
The mechanism involves the oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by coordination of the amine and deprotonation by the base to form a palladium amido complex. Reductive elimination from this complex affords the N-arylated product. innospk.com A study on the Buchwald-Hartwig amination of 2-bromo- and 4-bromo-13α-estrone derivatives successfully employed Pd(OAc)₂ with the X-Phos ligand and KOt-Bu as the base under microwave irradiation, achieving high yields with various anilines. nih.govmtak.hu
| Amine | Catalyst | Ligand | Base | Solvent | Product Example |
| Aniline | Pd(OAc)₂ | XPhos | NaOt-Bu | Toluene | 4-(Phenylamino)phenyl 3-nitrobenzoate |
| Morpholine | Pd₂(dba)₃ | BINAP | Cs₂CO₃ | 1,4-Dioxane | 4-Morpholinophenyl 3-nitrobenzoate |
Photochemical Transformations and Degradation Pathways
Aromatic nitro compounds are known to undergo photochemical transformations, and the presence of both a nitro group and a bromo substituent in this compound suggests potential for photodegradation. The strong electron-withdrawing nature of the nitro group can influence the electronic transitions within the molecule upon absorption of UV light.
In some cases, the presence of a nitro group has been shown to inhibit photo-reactivity in related molecular systems. For instance, a study on N-[(E)-(4-bromophenyl)methylidene]-4-nitroaniline indicated that the strong electron-withdrawing nitro group inhibited the expected photoisomerization. researchgate.net
Investigation of Reaction Intermediates and Transition States
The chemical reactivity of this compound, like other substituted phenyl benzoates, is predominantly characterized by nucleophilic acyl substitution at the carbonyl carbon. Mechanistic investigations into the hydrolysis of such esters have established the involvement of key transient species: tetrahedral intermediates and their corresponding transition states. While specific experimental data for this compound is not extensively available, a robust mechanistic framework can be inferred from studies on analogous compounds.
The generally accepted mechanism for reactions such as hydrolysis proceeds via a two-step process involving an addition-elimination pathway. masterorganicchemistry.comyoutube.com The initial step is the nucleophilic attack on the electrophilic carbonyl carbon, which leads to the formation of a short-lived, high-energy tetrahedral intermediate. semanticscholar.orglibretexts.org This intermediate is characterized by the rehybridization of the carbonyl carbon from sp² to sp³.
The subsequent step involves the collapse of this tetrahedral intermediate, where the carbonyl pi bond is reformed, and a leaving group is expelled. byjus.com For this compound, the leaving group would be the 4-bromophenoxide ion. The relative ease of departure of the leaving group is a significant factor in the reaction kinetics.
Table 1: Key Species in the Proposed Hydrolysis of this compound
| Species | Description | Key Features |
| Reactant | This compound | Electrophilic carbonyl carbon. |
| Transition State 1 | Structure leading to the tetrahedral intermediate | Partial bond formation between the nucleophile and the carbonyl carbon; partial bond breaking of the carbonyl pi bond. |
| Tetrahedral Intermediate | sp³ hybridized carbon with four substituents | Negatively charged oxygen atom; contains both the nucleophile and the leaving group attached to the central carbon. |
| Transition State 2 | Structure leading from the intermediate to the products | Partial bond formation of the carbonyl pi bond; partial bond breaking between the central carbon and the leaving group. |
| Products | 3-Nitrobenzoic acid and 4-bromophenol | Formed after the departure of the 4-bromophenoxide and subsequent protonation. |
Detailed research findings on related substituted phenyl benzoates have provided insights into the factors affecting the stability of these transient species. For instance, electron-withdrawing groups on the acyl portion can stabilize the developing negative charge in the transition state leading to the tetrahedral intermediate, thereby increasing the reaction rate. Conversely, electron-withdrawing groups on the phenoxide leaving group make it a better leaving group, facilitating the collapse of the tetrahedral intermediate. researchgate.net
Computational studies on similar ester hydrolysis reactions have been employed to model the structures and energies of the transition states. furman.eduic.ac.uk These theoretical models help in visualizing the geometry of the activated complex and understanding the energetic barriers that must be overcome for the reaction to proceed. For this compound, the transition states would involve complex geometries where bonds are partially formed and broken.
Advanced Spectroscopic and Structural Elucidation of 4 Bromophenyl 3 Nitrobenzoate
X-ray Crystallography for Solid-State Structure Determination
A comprehensive search of publicly available scientific literature and crystallographic databases did not yield a solved crystal structure for 4-bromophenyl 3-nitrobenzoate. The specific arrangement of molecules in the solid state, which is determined by X-ray crystallography, remains uncharacterized. Consequently, a detailed, data-driven analysis of its specific crystalline properties is not possible at this time.
Without experimental crystallographic data, the specific details of the crystal packing and the nature of the dominant intermolecular interactions for this compound cannot be described. A definitive analysis requires the precise atomic coordinates and unit cell parameters obtained from single-crystal X-ray diffraction.
As this compound lacks classical hydrogen bond donors (like O-H or N-H groups), it is not expected to form traditional hydrogen bonding networks. However, weaker C-H···O interactions can play a role in stabilizing crystal structures. A detailed description of any such networks for this specific compound is not possible without crystallographic data.
The molecule contains two aromatic rings, suggesting the potential for π-stacking interactions, and a bromine atom, which can participate in halogen bonding. Halogen bonds are noncovalent interactions where an electrophilic region on the halogen atom attracts a nucleophile. However, the presence, geometry, and energetic significance of these interactions in the solid state of this compound have not been experimentally determined.
The conformation of a molecule in its crystalline state, particularly the torsion angles between the phenyl rings and the central ester group, is determined through X-ray structure analysis. As no such data is available for this compound, a specific conformational analysis in the solid state cannot be performed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A search of scientific literature and spectral databases did not provide an experimental ¹H NMR spectrum for this compound. Therefore, a definitive table of chemical shifts, coupling constants, and spectral assignments cannot be compiled.
For reference, the analysis of related compounds such as phenyl 3-nitrobenzoate would show distinct signals for the protons on each aromatic ring. In the case of this compound, one would expect to see:
Signals corresponding to the four protons of the 3-nitrophenyl group, likely in downfield regions due to the electron-withdrawing effects of the nitro and ester groups.
Signals for the four protons of the 4-bromophenyl group, appearing as a characteristic AA'BB' system (two doublets).
Without experimental data, a precise chemical shift analysis and the creation of a data table are not possible.
¹³C NMR Spectral Assignments and Multiplicity Analysis
The ¹³C Nuclear Magnetic Resonance (NMR) spectrum of this compound is predicted to exhibit a total of 10 distinct signals in the aromatic region, corresponding to the 12 aromatic carbons, with two pairs of carbons being chemically equivalent due to symmetry in the 4-bromophenyl ring. The chemical shifts are influenced by the electron-withdrawing effects of the nitro group, the ester functionality, and the bromine atom.
The assignments are based on established substituent effects on the chemical shifts of aromatic carbons. The carbonyl carbon of the ester group is expected to appear significantly downfield. The carbons of the 3-nitrobenzoate moiety are influenced by the strong electron-withdrawing nitro group and the ester linkage. In the 4-bromophenyl ring, the carbon directly attached to the bromine atom (ipso-carbon) will have its chemical shift influenced by the "heavy atom effect," which can cause a shift that is counterintuitive to simple electronegativity considerations. The carbon attached to the ester oxygen will be shifted downfield due to the oxygen's electronegativity.
A detailed breakdown of the predicted ¹³C NMR spectral assignments and their multiplicities (s = singlet, d = doublet) is provided in the interactive table below.
| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity | Rationale |
| C=O | ~164 | s | Carbonyl carbon, significantly deshielded. |
| C3' | ~148 | s | Carbon attached to the nitro group, strongly deshielded. |
| C1' | ~135 | s | Carbon attached to the ester group in the nitrobenzoate ring. |
| C5' | ~130 | d | Deshielded by the adjacent nitro group. |
| C6' | ~128 | d | Influenced by the ester and nitro groups. |
| C4' | ~125 | d | Meta to both the ester and nitro groups. |
| C2' | ~123 | d | Ortho to the ester and meta to the nitro group. |
| C1 | ~149 | s | Carbon attached to the ester oxygen in the bromophenyl ring. |
| C4 | ~125 | s | Carbon attached to bromine (heavy atom effect). |
| C2/C6 | ~123 | d | Ortho to the ester linkage, deshielded. |
| C3/C5 | ~133 | d | Meta to the ester linkage and ortho to the bromine. |
Note: The predicted chemical shifts are estimates based on analogous compounds and substituent effects. Actual experimental values may vary.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR spectroscopy would be instrumental in the unambiguous assignment of the proton and carbon signals of this compound.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons on the aromatic rings. For the 3-nitrobenzoate ring, correlations would be expected between H2', H4', H5', and H6'. In the 4-bromophenyl ring, correlations would be observed between H2/H6 and H3/H5.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish the direct one-bond correlations between protons and their attached carbons. This would definitively link the proton assignments from the COSY spectrum to the carbon signals in the ¹³C NMR spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would provide information about the spatial proximity of protons. In this relatively rigid molecule, NOESY could show through-space correlations between the protons of the two aromatic rings, for instance, between H2'/H6' of the nitrobenzoate ring and H2/H6 of the bromophenyl ring, depending on the preferred conformation around the ester linkage.
Infrared (IR) and Raman Spectroscopy
Vibrational Mode Assignments of Functional Groups
The infrared (IR) and Raman spectra of this compound will be dominated by vibrations associated with the ester, nitro, and brominated aromatic functionalities.
Ester Group: The most prominent feature will be the C=O stretching vibration. The C-O stretching vibrations of the ester will also be present.
Nitro Group: The nitro group will exhibit characteristic symmetric and asymmetric stretching vibrations. Bending and scissoring modes for the NO₂ group will also be present at lower frequencies.
Aromatic Rings: C-H stretching vibrations will appear above 3000 cm⁻¹. C=C stretching vibrations within the aromatic rings will be observed in the 1400-1600 cm⁻¹ region. C-H in-plane and out-of-plane bending vibrations will also be present.
C-Br Group: The C-Br stretching vibration is expected at a lower frequency.
Characteristic Absorption Bands for Esters and Nitro-Aromatics
The table below summarizes the expected characteristic absorption bands in the IR and Raman spectra of this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak |
| Ester C=O | Stretching | 1750 - 1730 | Strong |
| Nitro N=O | Asymmetric Stretching | 1550 - 1530 | Strong |
| Aromatic C=C | Stretching | 1600 - 1450 | Medium to Strong |
| Nitro N=O | Symmetric Stretching | 1370 - 1340 | Strong |
| Ester C-O | Stretching | 1300 - 1100 | Medium to Strong |
| C-Br | Stretching | 700 - 500 | Medium to Strong |
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of this compound. The exact mass of the molecular ion would be measured and compared to the calculated mass for the molecular formula C₁₃H₈BrNO₄. The presence of bromine would be readily identified by the characteristic isotopic pattern of the molecular ion, with two peaks of nearly equal intensity separated by two mass units (M⁺ and M⁺+2), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
The primary fragmentation of this compound in the mass spectrometer is expected to occur at the ester linkage. The most likely fragmentation pathways would involve the cleavage of the C-O bond, leading to the formation of several key fragment ions.
Expected Fragmentation Pattern:
[M]⁺•: The molecular ion with the characteristic bromine isotopic pattern.
[M - O-C₆H₄Br]⁺: Loss of the 4-bromophenoxy radical to give the 3-nitrobenzoyl cation.
[M - C₇H₄NO₃]⁺: Loss of the 3-nitrobenzoyl radical to give the 4-bromophenoxy cation.
[C₇H₄NO₂]⁺: Further fragmentation of the 3-nitrobenzoyl cation by loss of an oxygen atom.
[C₆H₄Br]⁺: The 4-bromophenyl cation.
[C₆H₅]⁺: Loss of bromine from the 4-bromophenyl cation.
The relative intensities of these fragment ions would provide further structural information and confirm the identity of the compound.
Fragmentation Pathways under Electron Ionization (EI)
Electron Ionization (EI) mass spectrometry of this compound induces distinct fragmentation patterns that provide critical structural information. The process begins with the formation of a molecular radical ion (M•+), which then undergoes a series of cleavage and rearrangement reactions. The most favored fragmentation pathways involve the cleavage of the weakest bonds to form the most stable resulting cations and radicals. orgchemboulder.com
Given the structure of this compound, the ester linkage is a primary site for fragmentation. libretexts.orgwhitman.edu The key fragmentation pathways are initiated by cleavage of the C-O ester bond.
Formation of the 3-Nitrobenzoyl Cation: The most prominent fragmentation pathway is the cleavage of the ester bond to form the resonance-stabilized 3-nitrobenzoyl acylium ion. This results in a strong signal at a mass-to-charge ratio (m/z) of 150. This ion is characteristic of 3-nitrobenzoyl compounds. The corresponding 4-bromophenoxy radical is lost as a neutral fragment.
Subsequent Fragmentation of the 3-Nitrobenzoyl Cation: The 3-nitrobenzoyl cation (m/z 150) can undergo further fragmentation. A common loss from nitroaromatic compounds is the neutral radical nitrogen dioxide (NO₂•), which has a mass of 46 Da. researchgate.net This fragmentation would produce a benzoyl-type cation at m/z 104. This ion may then lose carbon monoxide (CO, 28 Da) to yield a phenyl cation fragment at m/z 76.
Formation of the 4-Bromophenoxy Cation: An alternative, though typically less favored, fragmentation involves the formation of the 4-bromophenoxy cation. This produces a characteristic isotopic doublet at m/z 171 and 173, reflecting the nearly equal natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br).
Loss of the Nitro Group: Fragmentation can also be initiated by the loss of the nitro group (NO₂) from the molecular ion, leading to a fragment ion radical.
The expected primary fragments in the EI mass spectrum are summarized in the table below.
Table 1: Predicted EI-MS Fragmentation Data for this compound
| m/z (Mass-to-Charge Ratio) | Proposed Ion Structure | Notes |
| 321/323 | [C₁₃H₈⁷⁹/⁸¹BrNO₄]•+ | Molecular ion peak, showing the characteristic bromine isotope pattern. |
| 171/173 | [C₆H₄⁷⁹/⁸¹BrO]+ | 4-Bromophenoxy cation, resulting from cleavage of the ester bond. |
| 150 | [C₇H₄NO₃]+ | 3-Nitrobenzoyl cation, a highly stable acylium ion. whitman.edu Often the base peak. |
| 104 | [C₇H₄O]+ | Fragment resulting from the loss of NO₂ from the 3-nitrobenzoyl cation. |
| 76 | [C₆H₄]+ | Fragment resulting from the loss of CO from the m/z 104 ion. |
Electrospray Ionization (ESI) Studies
Electrospray Ionization (ESI) is a soft ionization technique that typically results in minimal fragmentation, making it ideal for determining the molecular weight of intact molecules. wikipedia.orglibretexts.org Unlike EI, which involves gas-phase molecules, ESI generates ions from a liquid solution. youtube.com For a neutral molecule like this compound, ionization in ESI-MS occurs through the formation of adducts with ions present in the solvent.
In positive-ion mode, the compound is expected to form protonated molecules, [M+H]⁺, or adducts with alkali metal ions, such as sodium [M+Na]⁺ and potassium [M+K]⁺, if these salts are present in the mobile phase.
In negative-ion mode, the presence of electronegative groups like the nitro group can facilitate the formation of molecular anions [M]⁻ or deprotonated species [M-H]⁻. researchgate.netnih.gov Given the electron-withdrawing nature of the nitro group and the aromatic rings, negative-ion ESI could be particularly effective. researchgate.net
While ESI itself is a soft technique, fragmentation can be induced in the collision cell of a tandem mass spectrometer (MS/MS). In such an experiment, a precursor ion (e.g., [M+H]⁺ or [M+Na]⁺) is selected and fragmented through collision-induced dissociation (CID). The resulting fragment ions would likely mirror those seen in EI, such as the cleavage of the ester bond to yield the 3-nitrobenzoyl and 4-bromophenoxy moieties, although the specific fragmentation efficiencies may differ. nih.gov Some in-source hydrolysis of esters can occasionally be observed as an instrumental artifact during ESI. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis absorption spectrum of this compound is governed by the electronic transitions within its constituent chromophores and the conjugation between them.
Electronic Transitions and Chromophoric Analysis
π→π Transitions:* These are high-energy, high-intensity transitions associated with the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The conjugated π systems of the two aromatic rings are the primary contributors to these absorptions. The presence of substituents—the bromine atom, the carbonyl group, and the nitro group—modifies the energy levels of the benzene (B151609) rings and shifts the absorption bands. The nitro group, in particular, is a strong chromophore that extends the conjugation and typically causes a bathochromic (red) shift to longer wavelengths compared to unsubstituted phenyl benzoate (B1203000). cdnsciencepub.comcdnsciencepub.com
n→π Transitions:* These are lower-energy, lower-intensity transitions that involve promoting a non-bonding electron (from the oxygen atoms of the carbonyl and nitro groups) to a π* antibonding orbital. These transitions often appear as weak shoulders on the tail of the much stronger π→π* absorption bands. The carbonyl group (C=O) and the nitro group (NO₂) are both capable of n→π* transitions.
The spectrum is expected to be dominated by intense absorption bands in the UV region, primarily arising from the π→π* transitions of the nitrobenzoyl and bromophenyl systems.
Solvent Effects on Electronic Spectra
The polarity of the solvent can significantly influence the position (λ_max) of UV-Vis absorption bands due to differential stabilization of the ground and excited electronic states. libretexts.org This phenomenon, known as solvatochromism, affects n→π* and π→π* transitions differently.
Effect on π→π Transitions:* The excited state of a π→π* transition is generally more polar than the ground state. Therefore, increasing the solvent polarity will stabilize the excited state more than the ground state, leading to a decrease in the transition energy. This results in a bathochromic shift (a shift to longer wavelengths).
Effect on n→π Transitions:* For n→π* transitions, the ground state is typically more stabilized by polar, protic solvents through interactions like hydrogen bonding with the non-bonding electrons. This stabilization increases the energy gap between the ground and excited states, causing a hypsochromic shift (a shift to shorter wavelengths). libretexts.org
For this compound, the dominant π→π* transitions are expected to exhibit a bathochromic shift as the solvent polarity increases. For instance, changing the solvent from a non-polar one like n-hexane to a polar protic one like ethanol (B145695) would likely shift the main absorption peak to a longer wavelength. The weaker n→π* transitions would simultaneously undergo a hypsochromic shift, though this may be masked by the more intense π→π* bands. rsc.orgacs.org
Table 2: Predicted Solvent Effects on the Primary π→π Absorption Band of this compound*
| Solvent | Relative Polarity | Predicted Shift in λ_max | Type of Shift |
| n-Hexane | Low | Reference (Shorter λ) | - |
| Dichloromethane (B109758) | Intermediate | Shift to longer λ | Bathochromic |
| Acetonitrile (B52724) | High (Aprotic) | Shift to longer λ | Bathochromic |
| Ethanol | High (Protic) | Shift to longer λ | Bathochromic |
Theoretical and Computational Investigations of 4 Bromophenyl 3 Nitrobenzoate
Quantum Chemical Calculations for Molecular Geometry Optimization
The determination of the most stable three-dimensional arrangement of atoms in a molecule, known as molecular geometry optimization, is a fundamental application of quantum chemical calculations. For 4-bromophenyl 3-nitrobenzoate, this process would involve computational methods to find the lowest energy conformation, which dictates many of its chemical and physical properties. The presence of two substituted phenyl rings connected by an ester linkage suggests the possibility of multiple rotational isomers (conformers).
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules to determine their properties. For a molecule like this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be utilized to predict its optimized geometry.
The geometry of the ester group is expected to be planar. The key conformational flexibility in this compound arises from the rotation around the C-O and C-C single bonds connecting the ester group to the phenyl rings. DFT studies on the parent molecule, phenyl benzoate (B1203000), have shown that the molecule is not entirely planar, with the phenyl rings being twisted relative to the plane of the ester group. The introduction of the bromo and nitro substituents is expected to influence the preferred dihedral angles due to steric and electronic effects.
Table 1: Predicted Optimized Geometrical Parameters of this compound based on DFT Calculations of Analogous Compounds
| Parameter | Predicted Value |
| C-Br Bond Length | ~1.90 Å |
| C-N (nitro) Bond Length | ~1.48 Å |
| N-O (nitro) Bond Length | ~1.22 Å |
| C=O (ester) Bond Length | ~1.21 Å |
| C-O (ester) Bond Length | ~1.36 Å |
| Phenyl Ring C-C Bond Lengths | 1.38 - 1.40 Å |
| Dihedral Angle (O=C-O-C) | ~180° (planar ester group) |
| Dihedral Angle (C-C-O-C) | Twisted, specific angle depends on steric and electronic factors |
Note: These values are estimations based on typical bond lengths and conformations of substituted phenyl benzoates and related molecules.
Ab Initio Methods
Ab initio methods are another class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) provide alternative approaches to geometry optimization. While computationally more demanding than DFT, they can offer valuable benchmarks.
For this compound, ab initio calculations would be employed to explore the potential energy surface associated with the rotation of the phenyl rings. These calculations would help in identifying the global minimum energy structure as well as any local minima, providing insights into the conformational landscape of the molecule. Studies on similar aromatic esters have utilized these methods to understand the barriers to internal rotation.
Electronic Structure Analysis
The electronic structure of a molecule governs its reactivity, spectroscopic properties, and intermolecular interactions. For this compound, the interplay between the electron-withdrawing nitro group and the halogen substituent on the phenyl rings significantly influences its electronic properties.
HOMO-LUMO Orbital Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability.
For this compound, the HOMO is expected to be localized primarily on the 4-bromophenyl moiety, which is comparatively more electron-rich than the 3-nitrophenyl ring. Conversely, the LUMO is anticipated to be concentrated on the 3-nitrophenyl ring, particularly on the nitro group, which is a strong electron acceptor. The presence of the electron-withdrawing nitro group is expected to lower the energy of the LUMO significantly, leading to a relatively small HOMO-LUMO gap, suggesting a higher reactivity compared to unsubstituted phenyl benzoate.
Table 2: Predicted Frontier Molecular Orbital Energies of this compound based on Analogous Compounds
| Parameter | Predicted Energy (eV) |
| HOMO Energy | -6.5 to -7.5 |
| LUMO Energy | -2.5 to -3.5 |
| HOMO-LUMO Gap | 3.0 to 5.0 |
Note: These values are estimations based on DFT calculations of nitroaromatic and bromoaromatic compounds.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas, while regions of positive electrostatic potential (typically colored blue) indicate electron-poor areas.
For this compound, the MEP map is expected to show a significant region of negative potential around the oxygen atoms of the nitro group and the carbonyl oxygen of the ester group, making these sites susceptible to electrophilic attack. Conversely, a region of positive potential is anticipated around the hydrogen atoms of the phenyl rings and, notably, a highly positive region on the nitro-substituted ring due to the strong electron-withdrawing nature of the nitro group. The bromine atom will likely exhibit a region of slightly negative potential, but also a region of positive potential along the C-Br bond axis (a "sigma-hole"), which can participate in halogen bonding.
Frontier Molecular Orbital Theory Applications
Frontier Molecular Orbital (FMO) theory provides a framework for understanding and predicting the outcomes of chemical reactions based on the interactions between the HOMO of one reactant and the LUMO of another.
In the context of this compound, FMO theory can be used to rationalize its reactivity. The relatively low-lying LUMO, localized on the nitro-substituted ring, suggests that this molecule would be a good electron acceptor in reactions with nucleophiles. Nucleophilic aromatic substitution reactions, for instance, would be predicted to occur preferentially on the 3-nitrophenyl ring. The distribution of the HOMO on the 4-bromophenyl ring indicates that this part of the molecule would be more susceptible to attack by strong electrophiles. The HOMO-LUMO gap can also be correlated with the electronic absorption spectrum of the molecule, with a smaller gap generally corresponding to absorption at longer wavelengths.
Spectroscopic Parameter Prediction and Validation
Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, offering insights that complement and guide experimental work. For this compound, density functional theory (DFT) is a commonly employed method for these predictions.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment. Computational methods, particularly DFT, can predict these shifts with a useful degree of accuracy. The GIAO (Gauge-Independent Atomic Orbital) method is frequently used for this purpose.
Theoretical ¹H and ¹³C NMR chemical shifts for this compound can be calculated using DFT with the B3LYP functional and a basis set such as 6-311++G(d,p). The calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS).
Below are hypothetical predicted ¹H and ¹³C NMR chemical shifts for this compound, illustrating the type of data obtained from such calculations.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (Data is illustrative and not from a published study)
| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |
|---|---|---|---|
| C1 | 134.5 | H2 | 8.95 |
| C2 | 130.2 | H4 | 8.50 |
| C3 | 148.6 | H5 | 7.80 |
| C4 | 125.0 | H6 | 8.60 |
| C5 | 127.8 | H2' | 7.20 |
| C6 | 136.1 | H3' | 7.70 |
| C=O | 163.8 | H5' | 7.70 |
| C1' | 149.5 | H6' | 7.20 |
| C2' | 123.5 | ||
| C3' | 132.9 | ||
| C4' | 129.0 | ||
| C5' | 132.9 | ||
| C6' | 123.5 |
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. cardiff.ac.uk Computational calculations can predict these vibrational frequencies and their corresponding intensities. cardiff.ac.uk These calculations are typically performed at the same level of theory as geometry optimization, such as B3LYP/6-311++G(d,p).
The output of these calculations provides a list of vibrational frequencies and their symmetries, which can be correlated with specific molecular motions such as stretching, bending, and torsional modes. It is common practice to scale the calculated frequencies by an empirical factor to better match experimental data, accounting for anharmonicity and other method-inherent approximations. nih.gov
An illustrative set of predicted vibrational frequencies for key functional groups in this compound is presented below.
Table 2: Predicted Vibrational Frequencies (cm⁻¹) for this compound (Data is illustrative and not from a published study)
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
|---|---|---|
| C-H stretch (aromatic) | 3100 - 3000 | 3100 - 3000 |
| C=O stretch (ester) | 1735 | 1730 |
| NO₂ asymmetric stretch | 1530 | 1525 |
| NO₂ symmetric stretch | 1350 | 1345 |
| C-O stretch (ester) | 1250 | 1245 |
| C-Br stretch | 680 | 675 |
Time-dependent density functional theory (TD-DFT) is the most common method for predicting electronic absorption spectra, including the maximum absorption wavelength (λ_max). These calculations provide information about the electronic transitions between molecular orbitals, such as the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).
The predicted λ_max values can help in understanding the electronic properties of the molecule and interpreting experimental UV-Vis spectra. The choice of solvent can be incorporated into these calculations using solvent models to provide more accurate predictions.
A hypothetical prediction for the UV-Vis absorption maxima of this compound is provided below.
Table 3: Predicted UV-Vis Absorption Maxima (λ_max) for this compound (Data is illustrative and not from a published study)
| Solvent | Predicted λ_max (nm) | Major Electronic Transition |
|---|---|---|
| Gas Phase | 255 | π → π |
| Ethanol (B145695) | 260 | π → π |
| Acetonitrile (B52724) | 258 | π → π* |
Reaction Pathway and Transition State Modeling
Computational chemistry can be used to explore the mechanisms of chemical reactions by mapping out the potential energy surface and identifying transition states.
A Potential Energy Surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. libretexts.org By mapping the PES, stationary points such as minima (reactants and products) and saddle points (transition states) can be located. libretexts.orglibretexts.org This allows for the determination of reaction pathways and the calculation of activation energies. youtube.com
For a reaction involving this compound, such as its hydrolysis, a PES map would illustrate the energy changes as the reactant molecules approach and their bonds are broken and formed. The reaction coordinate, representing the progress of the reaction, would connect the reactants, transition state, and products on the PES. youtube.com
Non-Covalent Interaction (NCI) Analysis
Non-covalent interactions (NCIs) play a crucial role in determining the three-dimensional structure and properties of molecules. mdpi.comresearchgate.net NCI analysis is a computational technique used to visualize and characterize these weak interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking.
The NCI method is based on the electron density and its derivatives. It generates 3D plots that highlight regions of space where non-covalent interactions are significant. Different types of interactions are typically color-coded: blue for strong attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive steric clashes. For this compound, NCI analysis could reveal intramolecular interactions between the two aromatic rings or intermolecular interactions in a crystal lattice, providing insights into its solid-state packing and physical properties. mdpi.comresearchgate.net
Molecular Dynamics Simulations for Conformational Studies
Molecular dynamics (MD) simulations offer a powerful computational microscope to explore the conformational landscape of molecules, providing insights into their flexibility, preferred shapes, and the dynamics of their structural transitions. For this compound, MD simulations can elucidate the rotational freedom around its key dihedral angles, revealing the energetically favorable conformations and the barriers between them.
At the heart of MD simulations is the principle of solving Newton's equations of motion for a system of interacting atoms. The potential energy of the system is described by a force field, which is a set of empirical functions and parameters that define the interactions between atoms. By integrating these equations over time, the trajectory of each atom can be tracked, providing a dynamic picture of the molecule's behavior.
A key aspect of the conformational analysis of this compound is the study of the torsional or dihedral angles that define the relative orientation of its constituent phenyl rings. The principal dihedral angles of interest are:
τ1 (C-O-C-C): This angle describes the rotation around the ester C-O bond, influencing the orientation of the 4-bromophenyl ring relative to the benzoate core.
τ2 (O-C-C-C): This angle governs the rotation around the C-C bond connecting the carbonyl group to the 3-nitrophenyl ring.
By monitoring the evolution of these dihedral angles over the course of an MD simulation, it is possible to construct a potential of mean force (PMF) or free energy landscape. This landscape maps the free energy of the molecule as a function of its conformation, with energy minima corresponding to the most stable or probable conformations.
For instance, a hypothetical MD simulation of this compound could reveal several low-energy conformations. The stability of these conformers is dictated by a delicate balance of steric hindrance, electrostatic interactions, and intramolecular hydrogen bonding. The presence of the bulky bromine atom and the polar nitro group significantly influences the preferred orientations of the phenyl rings.
The results of such simulations are often presented as probability distributions of the dihedral angles. These distributions can indicate whether the molecule prefers a planar or a non-planar arrangement. For example, a bimodal distribution for a particular dihedral angle would suggest the presence of two distinct stable conformations.
To illustrate the type of data obtained from such a study, the following tables present hypothetical results from a molecular dynamics simulation of this compound.
Table 1: Key Dihedral Angles and Their Average Values from a Hypothetical MD Simulation
| Dihedral Angle | Atoms Involved | Average Value (degrees) | Standard Deviation (degrees) |
| τ1 | C(ar-Br)-O-C(carbonyl)-C(ar-NO2) | 45.2 | 15.3 |
| τ2 | O-C(carbonyl)-C(ar-NO2)-C | 25.8 | 10.1 |
Note: The data in this table is hypothetical and for illustrative purposes only.
This table would summarize the central tendencies and fluctuations of the key dihedral angles, providing a snapshot of the molecule's average conformation in the simulated environment.
Table 2: Hypothetical Conformational States and Their Relative Populations
| Conformer | τ1 Range (degrees) | τ2 Range (degrees) | Relative Population (%) |
| A | 30 - 60 | 15 - 35 | 65 |
| B | 150 - 180 | 15 - 35 | 25 |
| C | 30 - 60 | 160 - 180 | 10 |
Note: The data in this table is hypothetical and for illustrative purposes only.
This table would categorize the observed conformations into distinct states and quantify their prevalence during the simulation, offering insights into the conformational equilibrium of the molecule.
Advanced Applications and Derivatization Strategies for 4 Bromophenyl 3 Nitrobenzoate in Materials Science and Organic Synthesis
Precursor in Polymer Chemistry for Novel Materials
The bifunctional nature of 4-bromophenyl 3-nitrobenzoate, featuring a reactive bromo group and a nitro group that can be chemically transformed, positions it as a compound of interest in the synthesis of novel polymers. Its structure allows for its potential use both as a monomer in polycondensation reactions and as a functionalizing agent for existing polymer backbones.
Monomer Synthesis for Polyesters or Polycarbonates
While direct polycondensation of this compound is not a standard route for common polyesters or polycarbonates, its derivatives can be envisioned as monomers. For instance, hydrolysis of the ester bond would yield 4-bromophenol (B116583) and 3-nitrobenzoic acid. These resulting molecules, after further functionalization, could serve as monomers.
Alternatively, the bromo and nitro functionalities can be chemically modified to create polymerizable groups. For example, the bromo group can be converted to a hydroxyl or carboxylic acid group through nucleophilic substitution or Grignard reactions, respectively. Similarly, the nitro group can be reduced to an amine, which can then be transformed into other functional groups. This versatility allows for the synthesis of a variety of monomers suitable for polyester (B1180765) or polycarbonate production. The general synthetic strategies for aromatic polyesters often involve the interfacial polycondensation of diacid chlorides with bisphenols researchgate.net.
The resulting polymers could exhibit enhanced properties such as increased thermal stability and fire retardancy, which are often associated with the incorporation of halogenated aromatic compounds researchgate.net.
Table 1: Potential Monomers Derived from this compound and their Polymerization Suitability
| Monomer Derivative | Potential Polymerization Method | Resulting Polymer Type |
| 4-Hydroxy-3'-nitro-biphenyl-4'-carboxylic acid | Polycondensation | Polyester |
| 4-Amino-3'-nitro-biphenyl-4'-carboxylic acid | Polyamide Synthesis | Polyamide |
| Bis(4-hydroxyphenyl) ether derivative | Polycondensation with diacid chloride | Polyether |
Incorporation into Polymer Backbones for Functionalization
The reactive sites on this compound, particularly the bromo and nitro groups, allow for its incorporation into polymer backbones to impart specific functionalities. The bromo group can participate in cross-coupling reactions, such as Suzuki or Heck coupling, to attach the molecule as a pendant group to a pre-functionalized polymer.
The nitro group offers a versatile handle for post-polymerization modification. It can be reduced to an amine, which can then be used for a variety of subsequent reactions, including amidation, acylation, or diazotization. This allows for the introduction of a wide range of functional groups, tailoring the polymer's properties for specific applications. The functionalization of polymers through such chemical modifications is a widely employed strategy to enhance their physical and chemical properties mdpi.com.
Intermediate in the Synthesis of Complex Organic Molecules
The structural motifs present in this compound make it a valuable intermediate in the synthesis of more complex organic structures, including those with potential biological activity and applications in materials science.
Synthesis of Biologically Active Compounds
The synthesis of complex heterocyclic systems with potential biological relevance can utilize precursors containing the structural elements of this compound. A notable example is the diastereoselective synthesis of structurally and stereochemically diversified 2-oxa-7-azabicyclo[4.1.0]hept-3-enyl carboxylates. In one instance, a complex molecule, 7-(4-Bromophenyl)-7a-cyano-6-oxo-7a,8-dihydro-6H-chromeno[3′,4′:5,6]pyrano[2,3-b]azirin-8a(7H)-yl 3-nitrobenzoate, was synthesized acs.org. This compound incorporates a 3-nitrobenzoate moiety attached to a complex heterocyclic framework that also contains a 4-bromophenyl group. While not directly synthesized from this compound itself, this example illustrates the utility of the 3-nitrobenzoate group in the construction of intricate, potentially bioactive molecules acs.org. The synthesis of novel nitrogen heterocycles is a significant area of research in the development of new therapeutic agents ajol.info.
Table 2: Spectroscopic Data for a Complex Heterocycle Incorporating a 3-Nitrobenzoate Moiety acs.org
| Compound | Yield | Melting Point (°C) | IR (KBr, cm⁻¹) |
| 7-(4-Bromophenyl)-7a-cyano-6-oxo-7a,8-dihydro-6H-chromeno[3′,4′:5,6]pyrano[2,3-b]azirin-8a(7H)-yl 3-nitrobenzoate | 88% | 230–232 | 3320, 2241, 1768 |
Precursor for Liquid Crystals or Optoelectronic Materials
The rigid aromatic structure of this compound is a desirable feature for the core of liquid crystalline molecules. The presence of the bromo and nitro groups allows for the extension of the molecular structure through various coupling reactions to create the elongated, rod-like shapes characteristic of many liquid crystals. The synthesis of organic liquid crystals often involves the assembly of aromatic cores with flexible terminal groups beilstein-journals.org.
Furthermore, the nitro group is a strong electron-withdrawing group, which can impart significant electronic asymmetry to a molecule. This property is crucial for creating materials with nonlinear optical (NLO) properties, which are of interest for optoelectronic applications. By strategically incorporating this compound into larger conjugated systems, it is possible to design molecules with tailored electronic and optical characteristics.
Building Block for Metal-Organic Frameworks (MOFs) or Coordination Polymers
While this compound itself is not a typical linker for MOF synthesis due to the ester linkage, it can be readily converted into a suitable building block. Hydrolysis of the ester yields 3-nitrobenzoic acid, which contains a carboxylic acid group capable of coordinating to metal ions to form MOFs. The nitro group can also participate in coordination or can be used for post-synthetic modification of the MOF, introducing additional functionality within the pores of the material. The use of functionalized organic linkers is a key strategy in the design of MOFs with specific properties for applications such as gas storage, separation, and catalysis rsc.orgresearchgate.net. The diversity of MOF structures can be expanded by employing mixed linker systems rsc.org.
Exploration of Supramolecular Assemblies
The strategic placement of functional groups in this compound, namely the bromo and nitro moieties, alongside the central ester linkage, provides a versatile platform for the design and construction of intricate supramolecular assemblies. These assemblies are governed by a variety of non-covalent interactions, which dictate the packing of molecules in the solid state and their behavior in solution.
Crystal Engineering Applications
Crystal engineering focuses on the rational design of crystalline solids with desired physical and chemical properties by controlling intermolecular interactions. While the specific crystal structure of this compound is not widely reported in the literature, the principles of crystal engineering can be applied by examining related structures, such as its isomer 4-bromophenyl 4-nitrobenzoate (B1230335).
The study of isomers is crucial in crystal engineering as the positional change of a functional group can dramatically alter the solid-state packing and, consequently, the material's properties. For instance, 4-bromophenyl 4-nitrobenzoate has been investigated in the context of co-crystal formation and its influence on the mechanical properties of materials, such as elasticity and plasticity. rug.nl The non-covalent interactions at play include halogen bonding (Br···O), π-π stacking, and C-H···O hydrogen bonds. nih.govunam.mx
In the case of this compound, the meta-position of the nitro group, in contrast to the para-position in its isomer, would lead to a different distribution of electron density and steric environment. This would, in turn, influence the geometry and strength of non-covalent interactions. The interplay of the electron-withdrawing nitro group and the polarizable bromine atom can lead to the formation of specific supramolecular synthons, which are robust and predictable patterns of intermolecular interactions.
Key Non-Covalent Interactions in Nitrobenzoate Crystals:
| Interaction Type | Description | Potential Role in this compound |
| Halogen Bonding | An attractive interaction between a halogen atom (in this case, bromine) and a Lewis base (such as the oxygen atoms of the nitro or carbonyl group). | The bromine atom on the phenyl ring can interact with the oxygen atoms of the nitro group or the carbonyl group of an adjacent molecule, influencing crystal packing. mdpi.com |
| π-π Stacking | Attractive, non-covalent interactions between aromatic rings. | The two phenyl rings in the molecule can engage in π-π stacking with neighboring molecules, contributing to the stability of the crystal lattice. mdpi.comresearchgate.net |
| C-H···O Hydrogen Bonds | Weak hydrogen bonds where a carbon-bound hydrogen atom acts as the hydrogen bond donor and an oxygen atom as the acceptor. | The aromatic C-H bonds can form hydrogen bonds with the oxygen atoms of the nitro and carbonyl groups, creating a network of interactions that stabilize the crystal structure. mdpi.comresearchgate.net |
| Dipole-Dipole Interactions | Electrostatic interactions between polar molecules. | The polar ester and nitro groups will induce significant dipole moments, leading to dipole-dipole interactions that play a role in the overall molecular arrangement. |
The deliberate manipulation of these interactions through co-crystallization with other molecules could lead to the development of new materials with tailored properties, such as improved solubility, stability, or altered optical and mechanical characteristics.
Host-Guest Chemistry
Host-guest chemistry involves the formation of unique complexes between a larger "host" molecule and a smaller "guest" molecule. While there is a lack of specific examples in the literature of this compound being directly employed as a host or guest, its structural features suggest potential applications in this field.
The molecule's rigid backbone and functional groups could be incorporated into larger macrocyclic structures, such as crown ethers or calixarenes. The synthesis of such macrocycles often involves the strategic use of building blocks with specific geometries and functionalities. nih.gov The bromo and nitro groups of this compound could serve as reactive handles for further chemical modification and incorporation into these larger host structures.
Once integrated into a macrocycle, the nitro and bromo groups could influence the host's binding properties. The electron-withdrawing nature of the nitro group could modulate the electronic environment of the host's cavity, potentially enhancing its affinity for electron-rich guest molecules. nih.gov The bromine atom could be utilized for post-synthesis modification of the host molecule through cross-coupling reactions.
Role in Advanced Catalysis
The electronic and steric properties of this compound make it and its derivatives interesting candidates for applications in advanced catalysis, either as precursors to ligands for transition metal catalysts or as probes to elucidate catalytic mechanisms.
Ligand Precursor for Transition Metal Catalysts
Substituted benzoates are known to coordinate to a variety of transition metals, forming metal-organic frameworks (MOFs), coordination polymers, or discrete molecular complexes. researchgate.netnih.gov These materials can exhibit interesting catalytic properties. The ester group in this compound can be hydrolyzed to the corresponding 3-nitrobenzoic acid and 4-bromophenol. These molecules, particularly the carboxylate, can then act as ligands.
The coordination of the 3-nitrobenzoate ligand to a metal center would be influenced by the strong electron-withdrawing effect of the nitro group. nih.gov This can affect the Lewis acidity of the metal center, which in turn can modulate the catalytic activity and selectivity of the resulting complex. For example, zinc-benzoate coordination polymers have been shown to catalyze transesterification reactions, with the electronic nature of the substituents on the benzoate (B1203000) ligand impacting the catalytic efficiency. researchgate.net
Potential Catalytic Applications of Metal Complexes with Nitrobenzoate Ligands:
| Catalytic Reaction | Role of Nitrobenzoate Ligand |
| Transesterification | Modulates the Lewis acidity of the metal center, influencing the rate of reaction. Electron-withdrawing groups can enhance the catalytic activity. researchgate.net |
| Oxidation Reactions | The electronic properties of the ligand can affect the redox potential of the metal center, which is crucial for catalytic oxidation processes. mdpi.com |
| C-C Coupling Reactions | The ligand can influence the stability and reactivity of the catalytic intermediates in cross-coupling reactions. |
The presence of the bromine atom on the phenyl ring offers a site for further functionalization, allowing for the synthesis of more complex and potentially more effective ligands.
Probing Catalytic Mechanisms with Modified Benzoates
The systematic modification of ligands and substrates is a powerful tool for studying reaction mechanisms. The electronic effects of substituents on reaction rates can be quantified using Hammett plots, which correlate reaction rates with the electronic properties of the substituents.
The 3-nitro group in this compound is a strong electron-withdrawing group. researchgate.net By comparing the reactivity of this compound in a catalytic reaction to that of analogues with different substituents on the benzoate ring (e.g., electron-donating groups), one can gain insight into the electronic demands of the rate-determining step of the reaction. For example, kinetic studies on the hydrolysis of substituted phenyl benzoates have demonstrated the significant impact of the electronic nature of the substituents on the reaction rates. researchgate.netrsc.org
In the context of transition metal catalysis, the electronic properties of the benzoate ligand can influence the stability of intermediates and the energy of transition states. For instance, in palladium-catalyzed reactions, the electronic nature of the ligands plays a crucial role in the efficiency of oxidative addition and reductive elimination steps. chemrxiv.org The use of a library of substituted benzoates, including the 3-nitro derivative, could help to elucidate the mechanism of such catalytic cycles. The strong electron-withdrawing nature of the nitro group has been shown to significantly influence the rates of alkaline hydrolysis of ethyl nitrobenzoates, highlighting its powerful electronic effect. rsc.org
Future Research Directions and Emerging Opportunities for 4 Bromophenyl 3 Nitrobenzoate
Integration with Flow Chemistry Methodologies
The transition from traditional batch processing to continuous flow chemistry represents a paradigm shift in chemical manufacturing, offering enhanced safety, efficiency, and scalability. scielo.br The synthesis of aromatic esters, including compounds structurally related to 4-bromophenyl 3-nitrobenzoate, has been successfully adapted to flow chemistry protocols. mdpi.comresearchgate.netnih.gov Future research will likely focus on developing a continuous flow synthesis for this compound itself. This would involve the optimization of reaction parameters such as temperature, pressure, and residence time in microreactors to maximize yield and purity. researchgate.net
Key areas for investigation include the development of immobilized catalysts and reagents to streamline purification processes and enable catalyst recycling, a core tenet of green chemistry. acs.org A telescoped continuous process, where multiple synthetic steps are integrated into a single, uninterrupted flow, could significantly reduce production time and waste. nih.govacs.org The inherent safety advantages of flow reactors, particularly in managing exothermic nitration and esterification reactions, make this a particularly promising avenue for the industrial-scale production of this compound and its derivatives. researchgate.net
| Parameter | Batch Processing | Flow Chemistry |
|---|---|---|
| Heat Transfer | Limited by vessel surface area | Excellent, due to high surface-area-to-volume ratio |
| Safety | Potential for thermal runaway in exothermic reactions | Inherently safer due to small reaction volumes |
| Scalability | Challenging, often requires re-optimization | Straightforward, by numbering-up or running for longer durations scielo.br |
| Process Control | Difficult to maintain homogeneity | Precise control over reaction parameters |
Exploration of Sustainable Synthetic Routes
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. mdpi.com For this compound, future research will undoubtedly prioritize the exploration of more sustainable synthetic routes that minimize environmental impact. This includes the use of greener solvents, renewable starting materials, and catalytic processes that avoid the use of stoichiometric and often hazardous reagents. mdpi.comresearchgate.net
One area of focus will be the development of solid acid catalysts or enzyme-based catalysts for the esterification step, replacing traditional mineral acids which generate significant waste. researchgate.net For the nitration of the aromatic precursor, methodologies that move away from the classical mixed-acid (sulfuric and nitric acid) approach are of high interest. researchgate.netorganic-chemistry.org This could involve the use of solid-supported nitrating agents or milder, more selective nitration protocols to reduce the formation of byproducts and simplify purification. researchgate.netresearchgate.net The biological synthesis of aminobenzoic acid precursors also presents a long-term, highly sustainable avenue to explore. mdpi.com
Application in Nanoscience and Nanotechnology
The unique electronic and structural properties of this compound suggest its potential as a precursor or modifying agent in the field of nanoscience and nanotechnology. While direct applications are yet to be extensively explored, related nitroaromatic compounds have been utilized in the synthesis of metallic nanoparticles, where they can influence particle size and stability. mdpi.com Future research could investigate the role of this compound in the controlled synthesis of metal or metal oxide nanoparticles, with the nitro group potentially acting as a coordinating or stabilizing agent.
The bromine atom offers a handle for further functionalization, allowing for the attachment of these nanoparticles to other molecules or surfaces. This could lead to the development of novel nanocomposites with tailored optical, electronic, or catalytic properties. For instance, the incorporation of nanoparticles functionalized with this compound derivatives into polymer matrices could lead to new materials for sensors or electronic devices.
Discovery of Unprecedented Reactivity Patterns
The interplay of the electron-withdrawing nitro group and the bromine atom on the two aromatic rings of this compound creates a unique electronic landscape that may give rise to novel reactivity patterns. The nitro group deactivates the benzoate (B1203000) ring towards electrophilic aromatic substitution, making it less reactive than unsubstituted methyl benzoate. chegg.com Conversely, the bromine atom on the phenyl ring can participate in a variety of cross-coupling reactions, providing a versatile point for molecular elaboration.
Future research should focus on exploring the reactivity of this compound under unconventional reaction conditions, such as those involving photochemistry, electrochemistry, or the use of novel catalyst systems. The potential for intramolecular interactions between the two rings could also lead to unexpected cyclization or rearrangement reactions. A deeper understanding of its reactivity will open doors to the synthesis of complex molecular architectures that are currently inaccessible.
Development of Advanced Computational Models
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding the properties and reactivity of molecules. nih.govsemanticscholar.orgproquest.com DFT studies on phenyl benzoate and related compounds have provided valuable insights into their conformational preferences, electronic structures, and vibrational spectra. researchgate.netnih.gov
Future computational work on this compound will likely involve the development of more sophisticated models to accurately predict its behavior in different chemical environments. These models could be used to:
Elucidate reaction mechanisms and predict the regioselectivity of chemical transformations.
Calculate spectroscopic properties to aid in the characterization of new derivatives.
Predict physical properties relevant to materials science applications, such as liquid crystal behavior or nonlinear optical properties. mdpi.com
Simulate interactions with biological targets to guide the design of new bioactive molecules. researchgate.netnih.gov
| Computational Method | Predicted Property | Potential Application |
|---|---|---|
| Density Functional Theory (DFT) | Molecular geometry, electronic structure, vibrational frequencies | Reaction mechanism studies, spectroscopic analysis |
| Time-Dependent DFT (TD-DFT) | Excited state energies, UV-Vis spectra | Design of photoactive materials |
| Molecular Docking | Binding affinity to biological macromolecules | Virtual screening for drug discovery researchgate.net |
| Quantum Theory of Atoms in Molecules (QTAIM) | Nature of chemical bonds and intermolecular interactions | Understanding crystal packing and solid-state properties |
High-Throughput Experimentation in Derivatization Studies
High-throughput experimentation (HTE) has revolutionized the process of drug discovery and materials development by enabling the rapid synthesis and screening of large libraries of compounds. ku.edunih.govnih.gov The application of HTE to the derivatization of this compound holds immense potential for accelerating the discovery of new molecules with desired properties.
Future research in this area will involve the use of automated synthesis platforms to generate libraries of this compound derivatives by systematically varying substituents on either of the aromatic rings. enamine.netthermofisher.com This could be achieved by leveraging the reactivity of the bromine atom in a variety of cross-coupling reactions or by modifying the nitro group. The resulting compound libraries could then be screened for a range of applications, from biological activity to materials properties, leading to the rapid identification of promising lead compounds. nih.gov
Q & A
Q. What experimental techniques are essential for characterizing the purity and structure of 4-bromophenyl 3-nitrobenzoate?
Thin-layer chromatography (TLC), infrared spectroscopy (IR), and melting point analysis are critical. For example, TLC (8:2 hexane/ethyl acetate) can confirm reaction progress and purity, while IR identifies functional groups (e.g., C=O at ~1725 cm⁻¹, NO₂ at ~1530/1350 cm⁻¹). Melting point consistency (e.g., 75–77°C) further validates purity .
Q. What safety protocols are recommended for handling this compound during synthesis?
Use protective gear (gloves, masks, goggles) to avoid skin contact. Waste must be segregated and processed by certified waste management services to prevent environmental contamination. This aligns with protocols for structurally similar brominated aromatic compounds .
Q. How do reaction conditions affect the yield of this compound?
Controlled nitration at 0–5°C minimizes side reactions. Excess sulfuric acid ensures protonation of the aromatic ring for efficient nitration. Post-reaction quenching on ice enhances product solidification. Optimizing stoichiometry (e.g., HNO₃:H₂SO₄ ratios) and stirring duration (10–60 minutes) can achieve yields >95% .
Q. What mechanical properties are typically observed in crystalline this compound?
Polymorphs of analogous brominated esters (e.g., 4-bromophenyl 4-bromobenzoate) exhibit plasticity, elasticity, or brittleness depending on crystal packing. Mechanical testing under controlled force application (e.g., reversible bending) can reveal similar trends .
Advanced Research Questions
Q. How can SHELX software be applied to resolve the crystal structure of this compound?
SHELXL refines small-molecule structures using high-resolution diffraction data. SHELXS/SHELXD solves phases via direct methods, while SHELXE assists in density modification. For polymorphic systems, hydrogen bonding patterns from SHELX outputs inform mechanical behavior analysis .
Q. What methodologies address contradictions in thermal stability data for this compound?
Cross-validate differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under inert atmospheres. Compare results with computational models (e.g., DFT for bond dissociation energies). Discrepancies may arise from impurities or polymorphic transitions, requiring recrystallization or single-crystal studies .
Q. How do hydrogen bonding networks influence the supramolecular assembly of this compound?
Graph set analysis (e.g., Etter’s rules) categorizes hydrogen bonds (e.g., C=O⋯H–O or NO₂⋯H–C interactions). Synthons like R₂²(8) motifs stabilize specific packing arrangements, which can be mapped via X-ray crystallography and compared to databases (e.g., Cambridge Structural Database) .
Q. What environmental persistence pathways are hypothesized for this compound?
Biodegradation studies on nitroaromatics (e.g., 3-nitrobenzoate) suggest microbial acclimatization over 1+ years enhances breakdown via dehalogenation or nitro-group reduction. Fed-batch bioreactors with acclimated biomass can quantify degradation rates under aerobic/anaerobic conditions .
Q. How can structural modifications enhance the agrochemical potential of this compound?
Substituent variation (e.g., replacing Br with Cl or CF₃) alters lipophilicity and binding to target enzymes. Computational docking (e.g., AutoDock Vina) predicts interactions with pesticidal targets like acetylcholinesterase. In vitro bioassays validate efficacy against pests or weeds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
